molecular formula C9H13N3O2S B12187035 Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate

Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate

Cat. No.: B12187035
M. Wt: 227.29 g/mol
InChI Key: CDMVCUJRGZWXEC-UHFFFAOYSA-N
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Description

Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate typically involves the condensation of ethyl carbamate with a thiazolopyridine derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of alkyl or acyl derivatives.

Scientific Research Applications

Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate involves its interaction with specific molecular targets. The thiazole and pyridine rings can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate
  • 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid lithium salt

Uniqueness: Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate stands out due to its specific ethyl carbamate moiety, which imparts unique chemical and biological properties

Properties

IUPAC Name

ethyl N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-2-14-9(13)12-8-11-6-3-4-10-5-7(6)15-8/h10H,2-5H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMVCUJRGZWXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)CNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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